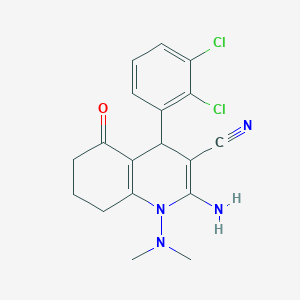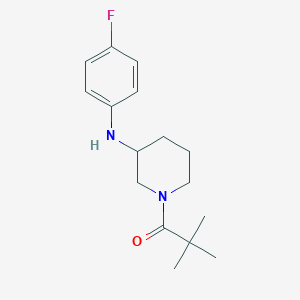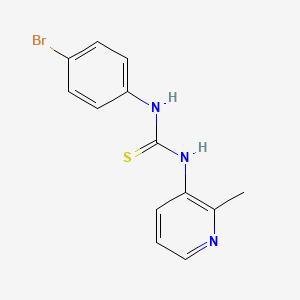![molecular formula C24H23ClN2O2 B6014752 2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol](/img/structure/B6014752.png)
2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol, also known as TAK-285, is a synthetic small molecule inhibitor of HER2 kinase, which is a protein that is overexpressed in certain types of cancer cells. HER2 is a member of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which play an important role in cell growth, differentiation, and survival. TAK-285 has been shown to be effective in preclinical studies against HER2-positive breast cancer, and is currently being evaluated in clinical trials as a potential therapy for this disease.
Mécanisme D'action
2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol inhibits the activity of HER2 kinase by binding to its ATP-binding site, which prevents the phosphorylation of downstream signaling molecules that are involved in cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in HER2-positive cancer cells.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to inhibit the growth and survival of HER2-positive breast cancer cells both in vitro and in vivo. In addition, this compound has been shown to be effective against HER2-positive tumors that are resistant to other HER2-targeted therapies, such as trastuzumab and lapatinib. This compound has also been shown to have minimal effects on the growth and survival of normal cells, indicating its potential selectivity for cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol in lab experiments include its potent and selective inhibition of HER2 kinase, its effectiveness against HER2-positive tumors that are resistant to other HER2-targeted therapies, and its minimal effects on normal cells. Limitations of using this compound in lab experiments include its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations, and its potential for off-target effects.
Orientations Futures
For research on 2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that may predict response to treatment, the development of combination therapies that may enhance its effectiveness, and the investigation of its potential use in other HER2-positive cancers, such as gastric and ovarian cancer. In addition, further studies may be needed to optimize the dosing and administration of this compound to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol has been described in several publications. One method involves the reaction of 4-chlorobenzyl chloride with phenylmagnesium bromide to form 4-phenylmethyl-4-chlorobenzene, which is then reacted with 1-piperazinecarboxylic acid to form 4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinecarboxylic acid. This compound is then converted to this compound by reacting it with 4-hydroxybenzoyl chloride in the presence of a base.
Applications De Recherche Scientifique
2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol has been extensively studied in preclinical models of HER2-positive breast cancer, and has been shown to inhibit the growth and survival of these cells both in vitro and in vivo. In addition, this compound has been shown to be effective against HER2-positive tumors that are resistant to other HER2-targeted therapies, such as trastuzumab and lapatinib. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of this compound in patients with HER2-positive breast cancer.
Propriétés
IUPAC Name |
[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-20-12-10-19(11-13-20)23(18-6-2-1-3-7-18)26-14-16-27(17-15-26)24(29)21-8-4-5-9-22(21)28/h1-13,23,28H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAVANMOCWPBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6014678.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6014683.png)

![1-({1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6014714.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6014721.png)

![2-[acetyl(3-methylbutyl)amino]-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6014730.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B6014737.png)

![N-(3'-methoxy-4-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6014760.png)

![11-(3,5-dichloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6014774.png)
![1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6014782.png)
![2-[1-(3-phenylpropyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6014784.png)
